Cas no 1807033-83-5 (2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride)

2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride
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- インチ: 1S/C7H5ClF2N2O4S/c1-3-4(17(8,15)16)2-11-5(7(9)10)6(3)12(13)14/h2,7H,1H3
- InChIKey: GZXAIPULLMJXOM-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C(C(F)F)C(=C1C)[N+](=O)[O-])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 394
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017746-1g |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride |
1807033-83-5 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029017746-250mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride |
1807033-83-5 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
Alichem | A029017746-500mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride |
1807033-83-5 | 95% | 500mg |
$1,769.25 | 2022-03-31 |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride 関連文献
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-
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-
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-
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-
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-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
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-
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2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chlorideに関する追加情報
Introduction to 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride (CAS No. 1807033-83-5)
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride (CAS No. 1807033-83-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both difluoromethyl and nitropyridine moieties, along with a sulfonyl chloride functional group, makes it particularly valuable for constructing complex chemical entities with tailored properties.
The difluoromethyl group is a key structural element that enhances the lipophilicity and metabolic stability of molecules, making it highly sought after in drug design. Its incorporation into pharmaceutical candidates often improves pharmacokinetic profiles, contributing to better bioavailability and prolonged activity. In contrast, the nitropyridine scaffold is known for its role in modulating biological pathways, particularly in neurological and inflammatory diseases. The nitro group can be further functionalized or reduced to yield valuable derivatives with distinct pharmacological activities.
The sulfonyl chloride moiety in this compound is another critical feature that facilitates further chemical transformations. Sulfonyl chlorides are widely used in medicinal chemistry due to their ability to react with nucleophiles, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity makes 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride a valuable building block for synthesizing sulfonamides, which are prevalent in many therapeutic agents.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel drug candidates. For instance, researchers have leveraged its reactivity to construct potent inhibitors of enzyme targets involved in cancer and infectious diseases. The combination of the difluoromethyl, nitropyridine, and sulfonyl chloride functionalities allows for the creation of molecules with high selectivity and efficacy. These findings underscore the importance of this intermediate in modern drug discovery efforts.
In the realm of agrochemicals, derivatives of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride have been explored for their potential as herbicides and fungicides. The structural motifs present in this compound contribute to its ability to interact with biological targets in plants, offering promising leads for crop protection agents. The growing demand for sustainable agricultural practices has further motivated research into optimizing synthetic routes for this intermediate.
The synthesis of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Current methodologies often employ palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to introduce the desired functional groups. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic strategies, aligning with global efforts toward green chemistry principles.
The biological activity of compounds derived from this intermediate has been extensively studied in recent years. For example, modifications at the nitropyridine core have led to the discovery of novel antimicrobial agents with improved resistance profiles. Additionally, the incorporation of additional substituents has yielded compounds with enhanced binding affinity to protein targets relevant to neurological disorders. These discoveries highlight the versatility of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride as a scaffold for medicinal chemistry innovation.
Looking ahead, the future prospects for this compound are promising, driven by ongoing research into its applications across multiple domains. The integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery process by identifying optimal derivatives more efficiently. Furthermore, collaborations between academic institutions and pharmaceutical companies will likely foster new insights into the therapeutic potential of molecules based on this scaffold.
In conclusion, 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonyl chloride (CAS No. 1807033-83-5) represents a significant advancement in synthetic organic chemistry and drug development. Its unique structural features enable the construction of biologically active molecules with diverse applications in medicine and agriculture. As research continues to uncover new possibilities for this intermediate, its role as a cornerstone in chemical synthesis is set to expand further.
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